molecular formula C33H54O2 B12322312 9,19-Cyclolanostan-3-ol, 24-methylene-, 3-acetate, (3beta)-

9,19-Cyclolanostan-3-ol, 24-methylene-, 3-acetate, (3beta)-

Cat. No.: B12322312
M. Wt: 482.8 g/mol
InChI Key: BYIMYSSYXBYIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,19-Cyclolanostan-3-ol, 24-methylene-, 3-acetate, (3beta)- typically involves the acetylation of 24-methylene-cycloartenol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of 24-methylene-cycloartenol from plant sources, followed by its acetylation using acetic anhydride and a suitable catalyst. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9,19-Cyclolanostan-3-ol, 24-methylene-, 3-acetate, (3beta)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,19-Cyclolanostan-3-ol, 24-methylene-, 3-acetate, (3beta)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9,19-Cyclolanostan-3-ol, 24-methylene-, 3-acetate, (3beta)- involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes involved in sterol biosynthesis, thereby affecting the production of sterols in plants. Additionally, its acetate group may play a role in its biological activity by influencing its solubility and interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,19-Cyclolanostan-3-ol, 24-methylene-, 3-acetate, (3beta)- is unique due to its specific acetylation, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it valuable in various applications .

Properties

IUPAC Name

[7,7,12,16-tetramethyl-15-(6-methyl-5-methylideneheptan-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H54O2/c1-21(2)22(3)10-11-23(4)25-14-16-31(9)27-13-12-26-29(6,7)28(35-24(5)34)15-17-32(26)20-33(27,32)19-18-30(25,31)8/h21,23,25-28H,3,10-20H2,1-2,4-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIMYSSYXBYIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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